molecular formula C11H9BrN2O2 B1529356 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1411329-52-6

3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No. B1529356
CAS RN: 1411329-52-6
M. Wt: 281.1 g/mol
InChI Key: JSKJNEIDVXIZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(3-bromophenoxy)methyl]benzoic acid” has a CAS Number of 148255-32-7 and a molecular weight of 307.14 . Another compound, “4-(3-Bromophenoxy)piperidine hydrochloride”, has a CAS Number of 1072944-50-3 and a molecular weight of 292.6 . These compounds are typically used as research reagents in the fields of chemistry, pharmacology, and medicine.


Synthesis Analysis

The synthesis of “4-(3-Bromophenoxy)piperidine hydrochloride” involves a multi-step reaction process. First, piperidine is reacted with sodium hydride to form 1-piperidinol. Then, the 1-piperidinol is reacted with 3-bromophenol to form 4-(3-Bromophenoxy)piperidine. Finally, 4-(3-Bromophenoxy)piperidine is reacted with hydrochloric acid to form 4-(3-Bromophenoxy)piperidine hydrochloride.


Molecular Structure Analysis

The InChI code for “3-[(3-bromophenoxy)methyl]benzoic acid” is 1S/C14H11BrO3/c15-12-5-2-6-13 (8-12)18-9-10-3-1-4-11 (7-10)14 (16)17/h1-8H,9H2, (H,16,17) . For “4-(3-Bromophenoxy)piperidine hydrochloride”, the InChI code is 1S/C11H14BrNO.ClH/c12-9-2-1-3-11 (8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H .

Scientific Research Applications

Antibacterial Applications

A study has identified compounds closely related to 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one, demonstrating significant antibacterial properties. Bromophenols isolated from the marine alga Rhodomela confervoides showed activity against various bacterial strains, suggesting potential applications in antibacterial treatments (Xu et al., 2003).

Chemical Synthesis and Transformation

Research on the conversions of bromacetylpyran-2-ones with amines revealed the influence of amine types on product formation, indicating the versatility of bromophenol compounds in chemical synthesis (Briel et al., 2009). Another study demonstrated the transformation of similar compounds into furan-2-ones, highlighting their significance in the synthesis of natural products (Briel et al., 2009).

Antioxidant Activity

Bromophenols from the red algae Vertebrata lanosa, including compounds structurally related to 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one, have shown potent antioxidant activity in various assays. This suggests their potential application in preventing oxidative stress-related diseases (Olsen et al., 2013).

Potential in Pharmaceutical Development

Several bromophenol derivatives have been evaluated for their activity against human cancer cell lines and microorganisms, although they were found inactive in these contexts. This research, however, opens avenues for further exploration in pharmaceutical applications (Zhao et al., 2004).

Safety And Hazards

The compound “3-(3-Bromophenoxy)-N,N-dimethylpropylamine” should be stored at room temperature and is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents .

properties

IUPAC Name

3-(3-bromophenoxy)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-14-6-5-13-10(11(14)15)16-9-4-2-3-8(12)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKJNEIDVXIZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
Reactant of Route 3
Reactant of Route 3
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
Reactant of Route 4
Reactant of Route 4
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
Reactant of Route 5
Reactant of Route 5
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
Reactant of Route 6
Reactant of Route 6
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.